molecular formula C17H18F3N5O2S2 B13359148 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359148
M. Wt: 445.5 g/mol
InChI Key: QUYYIRNFKDHUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolo-thiadiazole derivative characterized by:

  • Position 6: A trifluoromethylbenzyl substituent, contributing lipophilicity and electron-withdrawing properties.

The triazolo-thiadiazole core is planar, as confirmed by crystallographic studies of analogous compounds (e.g., ), enabling efficient π-π stacking interactions with biological targets.

Properties

Molecular Formula

C17H18F3N5O2S2

Molecular Weight

445.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18F3N5O2S2/c1-29(26,27)24-7-5-12(6-8-24)15-21-22-16-25(15)23-14(28-16)10-11-3-2-4-13(9-11)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3

InChI Key

QUYYIRNFKDHUQX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolo-Thiadiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-thiadiazole ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

    Attachment of the Trifluoromethylbenzyl Group: This step involves the use of trifluoromethylbenzyl halides in a nucleophilic substitution reaction to attach the benzyl group to the triazolo-thiadiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Pharmacological Activities

Triazolo-thiadiazoles exhibit diverse biological activities, influenced by substituents:

Compound (Position 3; Position 6) Reported Activities Mechanism Notes Reference
Target Compound (Hypothetical) Potential antifungal/antimicrobial CF₃ may enhance membrane penetration; sulfone could target fungal CYP51 (14α-demethylase)
3-Ethyl-6-fluorophenyl-pyrazolyl Antifungal (docking with 3LD6) Fluorophenyl improves binding to lanosterol demethylase active site
3-Pyridinyl-6-nitro-furanyl Antimicrobial Nitrofuran disrupts bacterial DNA synthesis
3-(3-Pyridinyl)-6-substituted (vasodilators) Vasodilation (in vitro) Pyridinyl and electron-rich substituents modulate NO release
6-(2-Methylphenyl)-3-trimethoxyphenyl Anti-inflammatory Trimethoxy groups mimic colchicine’s tubulin-binding motifs

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to methoxy (OCH₃) or nitro (NO₂) groups ().
  • Hydrogen-Bonding Motifs : The methylsulfonyl group may improve target affinity via sulfone-oxygen interactions, as seen in sulfonamide drugs ().
  • Bulkiness vs. Solubility : Piperidinyl substituents introduce conformational flexibility but may reduce solubility compared to smaller groups like ethyl ().

Physicochemical and Crystallographic Comparisons

  • Planarity : The triazolo-thiadiazole core is planar in all analogs (max. deviation <0.03 Å; ), critical for target binding.
  • Crystal Packing : Bulky substituents (e.g., trifluoromethylbenzyl) may introduce steric hindrance, altering packing efficiency compared to smaller groups like pyridinyl ().
  • Solubility : The target compound’s sulfone and piperidine groups may improve aqueous solubility relative to purely aromatic analogs (e.g., trimethoxyphenyl derivatives; ).

Biological Activity

The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

  • Chemical Formula : C₁₄H₁₈F₃N₅O₂S
  • Molecular Weight : 363.39 g/mol
  • CAS Number : 851308-25-3

The biological activity of this compound can be attributed to its unique structural features:

  • Trifluoromethyl Group : The presence of a trifluoromethyl (-CF₃) group enhances lipophilicity and influences electronic properties, which can increase binding affinity to target proteins .
  • Methylsulfonyl Group : This moiety is known to improve solubility and bioavailability, potentially enhancing the compound's therapeutic index .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives with similar structures demonstrate significant antiproliferative effects against various cancer cell lines. For example, compounds with trifluoromethyl substitutions have shown enhanced activity against breast cancer cell lines (MCF-7) with IC₅₀ values in the low micromolar range .
  • Inhibition of Pyruvate Dehydrogenase Kinase (PDHK) : The compound has been identified as an inhibitor of PDHK, which plays a critical role in regulating cellular metabolism and energy production. Inhibition of this kinase can lead to altered metabolic pathways in cancer cells, potentially leading to reduced tumor growth .

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a related triazole derivative containing the trifluoromethyl group. The findings indicated that:

  • The compound exhibited an IC₅₀ value of 2.63 μM against MCF-7 cells.
  • Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase .

Study 2: Metabolic Regulation

Another research effort focused on the role of PDHK inhibition by similar piperidine derivatives. Key outcomes included:

  • A marked decrease in lactate production in treated cells, indicating a shift from glycolytic to oxidative metabolism.
  • Enhanced sensitivity to chemotherapeutic agents when combined with PDHK inhibitors, suggesting potential for combination therapies in resistant cancer types .

Data Tables

Activity IC₅₀ Value (μM) Cell Line Mechanism
Anticancer Activity2.63MCF-7Apoptosis induction
PDHK InhibitionNot specifiedVariousMetabolic shift

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.